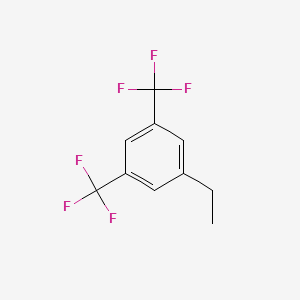

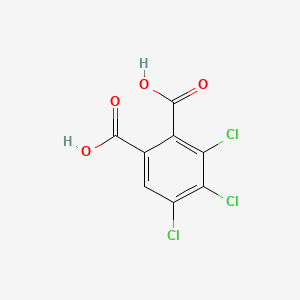

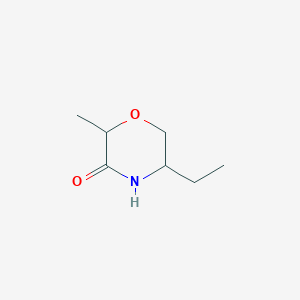

2-(3-Fluoro-4-methoxyphenyl)-1,3-dioxolane

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been discussed in various studies. For instance, a new series of 1,2,4- and 1,3,4-oxadiazole derivatives possessing a 3-fluoro-4-methoxyphenyl moiety were efficiently synthesized and characterized by spectroscopic methods and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications

FMP-Dioxolane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a drug delivery vehicle. In addition, FMP-Dioxolane has been used in the study of gene expression, protein synthesis, and enzyme inhibition.

Mechanism of Action

The mechanism of action of FMP-Dioxolane is not fully understood. However, it is believed that the compound binds to certain proteins, altering their structure and function. This binding can result in changes in gene expression, protein synthesis, and enzyme inhibition.

Biochemical and Physiological Effects

FMP-Dioxolane has been found to have a variety of biochemical and physiological effects. In particular, the compound has been found to modulate gene expression, affect protein synthesis, and inhibit enzymes. Additionally, FMP-Dioxolane has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FMP-Dioxolane in laboratory experiments is its ease of synthesis. The compound can be synthesized in a single step, making it a relatively simple and efficient method for producing the compound. Additionally, FMP-Dioxolane has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying gene expression, protein synthesis, and enzyme inhibition.

However, there are some limitations to using FMP-Dioxolane in laboratory experiments. The compound is not very stable, and can degrade over time. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of FMP-Dioxolane. For example, the compound could be used as a drug delivery vehicle, as it has been found to modulate gene expression, affect protein synthesis, and inhibit enzymes. Additionally, FMP-Dioxolane could be used in the development of new catalysts, as it has been found to be an effective catalyst in the synthesis of other compounds. Finally, FMP-Dioxolane could be used in the development of new materials, as it has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects.

properties

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUSQNHJAUNRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2OCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

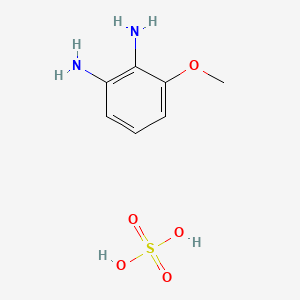

![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)

![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)

![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)